1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione is a heterocyclic compound with the molecular formula C2H2N2O4S and a molecular weight of 150.11 g/mol This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, making it part of the thiadiazolidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiadiazolidine derivatives with different functional groups .
Scientific Research Applications
1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione include other thiadiazolidine derivatives and related heterocyclic compounds. Examples include:
- 1,2,5-Thiadiazolidine-3,4-dione
- Thiazolidine derivatives
- Other sulfur- and nitrogen-containing heterocycles
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,1-dioxo-1,2,5-thiadiazolidine-3,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O4S/c5-1-2(6)4-9(7,8)3-1/h(H,3,5)(H,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFLLRPAOVGCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.